2-Bromo-6-cyclopropylpyridine-4-carboxylic acid
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Overview
Description
2-Bromo-6-cyclopropylpyridine-4-carboxylic acid is an organic compound with the molecular formula C₉H₈BrNO₂ and a molecular weight of 242.07 g/mol . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and features a bromine atom at the 2-position, a cyclopropyl group at the 6-position, and a carboxylic acid group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-cyclopropylpyridine-4-carboxylic acid typically involves the bromination of 6-cyclopropylpyridine-4-carboxylic acid. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-cyclopropylpyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Reagents include boronic acids and palladium catalysts.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives where the bromine atom is replaced by the nucleophile.
Coupling Reactions: Products include biaryl compounds formed by the coupling of the pyridine ring with the boronic acid derivative.
Scientific Research Applications
2-Bromo-6-cyclopropylpyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The specific mechanism of action of 2-Bromo-6-cyclopropylpyridine-4-carboxylic acid is not well-documented. its reactivity can be attributed to the presence of the bromine atom, which can participate in substitution and coupling reactions, and the carboxylic acid group, which can form hydrogen bonds and interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-pyridinecarboxylic acid
- 6-Cyclopropylpyridine-4-carboxylic acid
- 2-Bromo-6-methylpyridine-4-carboxylic acid
Uniqueness
2-Bromo-6-cyclopropylpyridine-4-carboxylic acid is unique due to the presence of both a bromine atom and a cyclopropyl group on the pyridine ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
CAS No. |
1546188-63-9 |
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Molecular Formula |
C9H8BrNO2 |
Molecular Weight |
242.07 g/mol |
IUPAC Name |
2-bromo-6-cyclopropylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H8BrNO2/c10-8-4-6(9(12)13)3-7(11-8)5-1-2-5/h3-5H,1-2H2,(H,12,13) |
InChI Key |
HDYDGWFRESWWTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=C2)C(=O)O)Br |
Origin of Product |
United States |
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